molecular formula C8H15N5O B1203908 Pildralazine CAS No. 64000-73-3

Pildralazine

Numéro de catalogue B1203908
Numéro CAS: 64000-73-3
Poids moléculaire: 197.24 g/mol
Clé InChI: KYIAWOXNPBANEW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pildralazine, also known as Atensil , is an antihypertensive and vasodilator medication. It is primarily used to manage high blood pressure (hypertension) by relaxing blood vessels and improving blood flow .


Synthesis Analysis

The synthesis of Pildralazine involves several steps. Notably, the reaction between 3,6-Dichloropyridazine and 1-(Methylamino)-2-propanol yields an intermediate compound (CID:12237595). Subsequent treatment with hydrazine completes the synthesis of Pildralazine .


Molecular Structure Analysis

Pildralazine’s chemical formula is C8H15N5O , with a molar mass of approximately 197.242 g/mol . Its 3D structure features a pyridazine ring with a hydrazine functional group and a methylamino side chain .

Applications De Recherche Scientifique

  • Pildralazine has been found effective in preventing the increase of blood pressure and cerebrovascular lesions in spontaneously hypertensive rats. It significantly inhibited the onset of severe hypertension, and when combined with other drugs like propranolol or dihydrochlorothiazide, it completely prevented blood pressure increase, thus significantly reducing the incidence of cerebrovascular lesions (Dorigotti, Carpi, Bertoli, & Mariani, 1984).

  • In a carcinogenicity study on mice, Pildralazine did not appear to be related to any tumor type at any site, indicating its safety profile in long-term use (Porta & Dragani, 2004).

  • Kinetic studies have shown that Pildralazine exhibits extensive binding to and accumulation in tissue. It demonstrated a slow release from tissue binding sites, explaining its long-lasting biological availability and action in vivo (Noack, Cawello, & Bonn, 1987).

  • Cadralazine, a drug related to Pildralazine, has been noted for its efficacy as a second- or third-line antihypertensive agent. It is well-tolerated when administered with a beta-blocker or diuretic, and most adverse effects are not severe enough to require withdrawal of therapy. It does not appear to induce a systemic lupus-like erythematosus syndrome (McTavish, Young, & Clissold, 1990).

Propriétés

IUPAC Name

1-[(6-hydrazinylpyridazin-3-yl)-methylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O/c1-6(14)5-13(2)8-4-3-7(10-9)11-12-8/h3-4,6,14H,5,9H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIAWOXNPBANEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C1=NN=C(C=C1)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56393-22-7 (di-hydrochloride)
Record name Pildralazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064000733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7043746
Record name Pildralazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7043746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pildralazine

CAS RN

64000-73-3
Record name Pildralazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64000-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pildralazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064000733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pildralazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7043746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PILDRALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU2BGC781U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pildralazine
Reactant of Route 2
Reactant of Route 2
Pildralazine
Reactant of Route 3
Pildralazine
Reactant of Route 4
Reactant of Route 4
Pildralazine
Reactant of Route 5
Pildralazine
Reactant of Route 6
Pildralazine

Citations

For This Compound
33
Citations
L Dorigotti, C Carpi, G Bertoli, PL Mariani - Arzneimittel-forschung, 1984 - europepmc.org
… the vasodilator antihypertensive pildralazine alone and in … Pildralazine at a dose of 1 mg/kg po significantly inhibited the onset of severe hypertension; the combination of pildralazine …
Number of citations: 6 europepmc.org
G Della Porta, TA Dragani - Journal of cancer research and clinical …, 1983 - Springer
… In the present investigation, the mice received daily doses of pildralazine about 60 to 400 … 1977); No adverse effect was found in pildralazine-treated mice, except for a slight treatment-…
Number of citations: 2 link.springer.com
E Noack, W Cawello, R Bonn - Arzneimittel-forschung, 1987 - europepmc.org
Studies of the binding and release of the new antihypertensive drug (+/-)-1-[(6-hydrazinopyridazin-3-yl) methylamino]-2-propanol (pildralazine, PD) were performed on isolated perfused …
Number of citations: 4 europepmc.org
TA Dragani - 1983 - mouseion.jax.org
"Carcinogenicity study in mice on pildralazine, a hydralazinelike antih" by G Della porta and T A. Dragani … Carcinogenicity study in mice on pildralazine, a hydralazinelike antihypertensive …
Number of citations: 0 mouseion.jax.org
L Dorigotti, G Ferni - Cardiovascular Drug Reviews, 1987 - Wiley Online Library
… antihypertensive vasodilator, pildralazine, was selected (15,23,25). Subsequent chemical efforts were devoted to optimization of the pharmacological profile of pildralazine; they led to …
Number of citations: 2 onlinelibrary.wiley.com
BI BEATRICE-CRISTINA - umfcd.ro
The resistance of cancer cells and microorganisms to the action of current treatments or the unavailability of some therapies for certain serious diseases would be some of the reasons …
Number of citations: 0 umfcd.ro
R SINGHA, P Shit - Indian Journal of Chemistry (IJC), 2022 - op.niscpr.res.in
… For example, minaprine3 acts as an antidepressant drug while pildralazine and hydralazine are used for the treatment of hypertension.3-Amino- 6-arylpyridazine is used as a selective …
Number of citations: 2 op.niscpr.res.in
M Imran, M Asif - Russian Journal of Bioorganic Chemistry, 2020 - Springer
… Pildralazine (Atensil), also known as propyldazine or propildazine, is an anti-hypertensive and vasodilator. Hydracarbazine is use as an antihypertensive agent. Endralazine and …
Number of citations: 20 link.springer.com
E Estrada, A Peña - Bioorganic & medicinal chemistry, 2000 - Elsevier
Theoretical models to virtual screening and rational design of anticonvulsant compounds based on a topological sub-structural molecular design (TOSS-MODE) approach are …
Number of citations: 171 www.sciencedirect.com
E Estrada, A Peña, R García-Domenech - Journal of computer-aided …, 1998 - Springer
A novel approach to computer-aided molecular design is illustrated. This approach is based on the calculation of the spectral moments of the bond adjacency matrix of graphs …
Number of citations: 134 link.springer.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.